Synthesis of 5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester: An In-depth Technical Guide
Synthesis of 5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester: An In-depth Technical Guide
This guide provides a comprehensive technical overview for the synthesis of 5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester, a key building block in contemporary drug discovery. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents. This document details a robust synthetic pathway, elucidating the critical chemical transformations and offering insights into the rationale behind the chosen methodologies.
Introduction: The Significance of 5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester
The target molecule is a versatile intermediate, primed for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. The methoxy substituent at the 5-position and the boronic acid pinacol ester at the 3-position allow for diverse and late-stage functionalization, enabling the exploration of a broad chemical space in lead optimization campaigns. The tosyl protecting group on the indole nitrogen serves to modulate the reactivity of the azaindole ring system and can be readily removed in the final stages of a synthetic sequence.
Synthetic Strategy Overview
The synthesis of 5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester is approached in a multi-step sequence, beginning with the construction of the core 5-methoxy-7-azaindole scaffold. This is followed by protection of the indole nitrogen, regioselective halogenation at the C3 position, and finally, a palladium-catalyzed Miyaura borylation to install the desired boronic acid pinacol ester.
Caption: Overall synthetic workflow.
Step 1: Synthesis of 5-Methoxy-7-azaindole
The synthesis of the 5-methoxy-7-azaindole core can be achieved through various established methods for azaindole synthesis.[1][2] A common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine derivative. For instance, starting from a suitably substituted 2-aminopyridine, cyclization strategies can be employed to furnish the bicyclic azaindole system.
Step 2: N-Tosyl Protection of 5-Methoxy-7-azaindole
To prevent side reactions and to activate the C3 position for subsequent functionalization, the nitrogen of the azaindole is protected with a p-toluenesulfonyl (tosyl) group. This is a standard procedure in indole and azaindole chemistry.
Experimental Protocol: N-Tosyl Protection
-
To a solution of 5-methoxy-7-azaindole in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add 4-dimethylaminopyridine (DMAP) (0.1-0.2 equivalents) as a catalyst.
-
Add triethylamine (TEA) (1.5-2.0 equivalents) as a base to scavenge the HCl generated during the reaction.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.1-1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Step 3: Regioselective C3-Iodination of 5-Methoxy-1-tosyl-7-azaindole
With the nitrogen protected, the C3 position of the azaindole is now activated for electrophilic substitution. Iodination is a common strategy to introduce a handle for subsequent cross-coupling reactions.
Causality Behind Experimental Choices:
The choice of iodinating agent and base is crucial for achieving high regioselectivity and yield. N-Iodosuccinimide (NIS) is a mild and effective source of electrophilic iodine. The use of a base like potassium hydroxide is thought to deprotonate the C3 position, facilitating the electrophilic attack by iodine.[3]
Experimental Protocol: C3-Iodination
-
Dissolve 5-methoxy-1-tosyl-7-azaindole in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add powdered potassium hydroxide (3 equivalents).
-
Add N-iodosuccinimide (NIS) or iodine (I₂) (1.0-1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Step 4: Miyaura Borylation of 3-Iodo-5-methoxy-1-tosyl-7-azaindole
The pivotal step in the synthesis is the palladium-catalyzed Miyaura borylation, which installs the boronic acid pinacol ester at the C3 position. This reaction is highly reliable and tolerates a wide range of functional groups.
Mechanistic Insight:
The catalytic cycle of the Miyaura borylation involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the desired boronic ester and regenerate the Pd(0) catalyst. The choice of base is critical to activate the diboron reagent without promoting significant side reactions.[2]
Caption: Simplified catalytic cycle of Miyaura borylation.
Experimental Protocol: Miyaura Borylation
| Reagent/Parameter | Quantity/Condition | Purpose |
| 3-Iodo-5-methoxy-1-tosyl-7-azaindole | 1.0 equivalent | Substrate |
| Bis(pinacolato)diboron (B₂pin₂) | 1.1 - 1.5 equivalents | Boron source |
| PdCl₂(dppf) or Pd(PPh₃)₄ | 0.03 - 0.05 equivalents | Palladium catalyst |
| Potassium acetate (KOAc) | 3.0 equivalents | Base |
| Solvent | 1,4-Dioxane or Toluene | Reaction medium |
| Temperature | 80-100 °C | To drive the reaction |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent catalyst degradation |
-
To a flame-dried flask under an inert atmosphere, add 3-iodo-5-methoxy-1-tosyl-7-azaindole, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the specified temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and filter through a pad of Celite® to remove the palladium catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then subjected to purification.
Step 5: Purification of 5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester
The purification of boronic acid pinacol esters by standard silica gel chromatography can be challenging due to the Lewis acidic nature of the boron atom, which can lead to strong adsorption on the silica surface and potential hydrolysis.[4][5]
Field-Proven Insight: Boric Acid-Impregnated Silica Gel
A highly effective method to mitigate these issues is to use silica gel that has been pre-treated with boric acid.[6] This deactivates the acidic silanol groups on the silica surface, preventing the degradation and strong binding of the boronic ester.
Protocol for Preparing Boric Acid-Impregnated Silica Gel:
-
Prepare a 5% (w/v) solution of boric acid in methanol.
-
Create a slurry of silica gel in the boric acid/methanol solution (approximately 5.5 mL of solution per gram of silica gel).
-
Gently agitate the slurry for 1 hour at room temperature.
-
Remove the solvent by filtration.
-
Wash the treated silica gel with ethanol.
-
Dry the silica gel thoroughly under vacuum until it is a free-flowing powder.[4]
Chromatographic Purification:
-
Pack a column with the prepared boric acid-impregnated silica gel.
-
Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a non-polar solvent system, such as a gradient of ethyl acetate in hexanes.
-
Collect the fractions containing the pure product and concentrate under reduced pressure to yield 5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester as a solid.
Optional Step: N-Detosylation
For applications where the free NH of the azaindole is required, the tosyl group can be efficiently removed using cesium carbonate in a protic solvent mixture.[7][8]
Experimental Protocol: N-Detosylation
-
Dissolve the tosyl-protected azaindole boronic ester in a mixture of THF and methanol (typically 2:1).
-
Add cesium carbonate (3 equivalents).
-
Stir the mixture at room temperature. The reaction is typically complete within a few hours for azaindoles.[7]
-
Monitor the reaction by TLC.
-
Upon completion, evaporate the solvents under reduced pressure.
-
Partition the residue between water and an organic solvent, and extract the aqueous layer.
-
Dry the combined organic layers and concentrate to afford the deprotected product.
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester. By understanding the rationale behind each step and employing field-proven techniques for purification, researchers can confidently synthesize this valuable building block for their drug discovery programs. The presented protocols are designed to be self-validating, ensuring a high degree of success for scientists with a foundational knowledge of organic synthesis.
References
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(8), 972-973. [Link]
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Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. [Link]
- Sanz-Cervera, J. F., Blasco, R., Piera, J., Cynamon, M., & Ibáñez, I. (2009). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 50(4), 434-437.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.
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Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
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Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508-7510. [Link]
- G. A. Molander, N. Ellis, Acc. Chem. Res.2007, 40, 275-286.
- Merour, J. Y., & Joseph, B. (2001). Synthesis and reactivity of 7-azaindoles (1H-pyrrolo [2, 3-b] pyridine). Current organic chemistry, 5(5), 471-506.
- Knochel, P., & Perea, J. J. A. (1998). Organometallic Reagents in Synthesis. In Modern Organocopper Chemistry (pp. 141-213). Wiley-VCH.
- Liu, Z., Xu, Y., & coworkers. (2014). Rhodium-catalyzed chlorination of 7-azaindoles. Organic & Biomolecular Chemistry, 12(3), 434-437.
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Figure 1. Molecular Structure and Atom Numbering Scheme.
